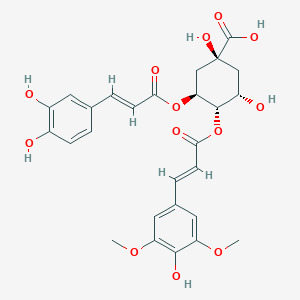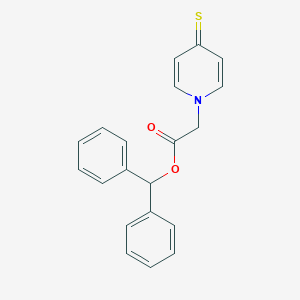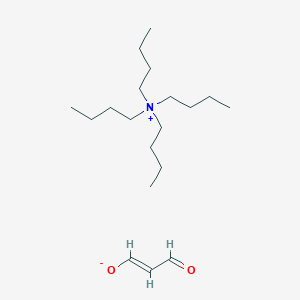![molecular formula C10H11F3N2O3 B012846 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol CAS No. 103748-04-5](/img/structure/B12846.png)
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol
Overview
Description
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an aniline moiety attached to an ethan-1-ol backbone
Scientific Research Applications
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol typically involves the following steps:
Nitration: The starting material, 2-methyl-4-(trifluoromethyl)aniline, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the ortho position relative to the aniline group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The resulting amine is then alkylated with ethylene oxide to introduce the ethan-1-ol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethan-1-ol moiety is oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetaldehyde or 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid.
Reduction: Formation of 2-[Methyl-2-amino-4-(trifluoromethyl)anilino]ethan-1-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-2-nitro-4-(trifluoromethyl)aniline]: Lacks the ethan-1-ol moiety.
2-[Methyl-2-nitro-4-(trifluoromethyl)phenol]: Contains a hydroxyl group instead of an aniline group.
2-[Methyl-2-nitro-4-(trifluoromethyl)benzoic acid]: Contains a carboxylic acid group instead of an ethan-1-ol moiety.
Uniqueness
2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethan-1-ol moiety allows for additional hydrogen bonding interactions, which can influence its behavior in biological systems and chemical reactions.
Properties
IUPAC Name |
2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-14(4-5-16)8-3-2-7(10(11,12)13)6-9(8)15(17)18/h2-3,6,16H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQDFIVHJTZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381472 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103748-04-5 | |
| Record name | 2-{Methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)
